3-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
Overview
Description
The compound “3-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups, including a pyridinone ring, an oxadiazole ring, and a sulfanyl group. These functional groups suggest that the compound might have interesting chemical and biological properties .
Scientific Research Applications
Antimicrobial and Antitubercular Activity
Compounds related to 3-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone have been researched for their antimicrobial and antitubercular properties. For instance, a study by Fathima et al. (2021) synthesized novel compounds that demonstrated a wide range of antimicrobial activities, including promising antitubercular results (Fathima et al., 2021). Another research by Patel et al. (2013) synthesized a series of related compounds, where certain analogs showed promising antitubercular activity (Patel et al., 2013).
Antioxidant Properties
The synthesis and potential antioxidant activities of related compounds have also been a subject of research. For instance, Kumar et al. (2018) developed a green protocol for the synthesis of derivatives that demonstrated in-vitro antioxidant properties (Kumar et al., 2018).
Inhibition of Enzymatic Activity
Research has also been conducted on the inhibition of enzymatic activity by related compounds. A study by Nafeesa et al. (2017) evaluated the enzyme inhibition potential of synthesized derivatives, revealing low potential against lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).
Corrosion Inhibition
The use of related compounds as corrosion inhibitors has been explored. Ammal et al. (2018) synthesized derivatives and assessed their corrosion inhibition ability towards mild steel in sulphuric acid (Ammal et al., 2018).
Crystal Structure and Characterization
The study of the crystal structure and characterization of related compounds has been a key area of research. For example, Karanth et al. (2019) synthesized derivatives and characterized them using single crystal X-ray diffraction method, revealing insights into molecular structure (Karanth et al., 2019).
Synthesis and Characterization of Derivatives
Research has also focused on the synthesis and characterization of various derivatives, exploring their potential pharmaceutical applications. Bhat et al. (2016) synthesized a series of derivatives and screened them for anti-convulsant and anti-inflammatory activities, supported by molecular docking studies (Bhat et al., 2016).
Future Directions
Properties
IUPAC Name |
3-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O2S/c22-15-6-3-13(4-7-15)12-30-21-26-25-19(29-21)17-2-1-9-27(20(17)28)11-14-5-8-16(23)10-18(14)24/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNHTGPEEXYRQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.